JG-258

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

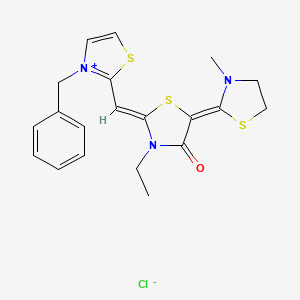

Fórmula molecular |

C20H22ClN3OS3 |

|---|---|

Peso molecular |

452.1 g/mol |

Nombre IUPAC |

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C20H22N3OS3.ClH/c1-3-23-17(27-18(19(23)24)20-21(2)9-11-26-20)13-16-22(10-12-25-16)14-15-7-5-4-6-8-15;/h4-8,10,12-13H,3,9,11,14H2,1-2H3;1H/q+1;/p-1/b20-18+; |

Clave InChI |

PKMOCFPDFBAKKL-KPJFUTMLSA-M |

SMILES isomérico |

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(CCS4)C)/C1=O.[Cl-] |

SMILES canónico |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(CCS4)C)C1=O.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AD258

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of AD258, a novel compound with significant potential in pain management. The information is based on preclinical research and is intended to provide a detailed understanding of its pharmacological profile.

Core Mechanism of Action: Sigma Receptor Modulation

AD258 is a potent ligand for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1][2][3] Its primary mechanism of action is hypothesized to be the modulation of these receptors, which are involved in a variety of cellular functions and are implicated in the pathophysiology of pain.

Functional studies have demonstrated that the analgesic effects of AD258 are mediated through the antagonism of the σ1R.[1][2][3] The σ1R is a unique intracellular protein chaperone located at the endoplasmic reticulum-mitochondrion interface, which modulates calcium signaling, ion channel function, and intercellular signaling. By antagonizing σ1R, AD258 is thought to interfere with the pronociceptive signals that contribute to pain hypersensitivity.

While AD258 exhibits high affinity for both sigma receptor subtypes, its potent antiallodynic activity is linked to its action at σ1R.[1][2][3] The role of its interaction with σ2R in its overall pharmacological profile is still under investigation.

Signaling Pathway of AD258 Action

Caption: Proposed signaling pathway for the analgesic action of AD258.

Quantitative Data

The following tables summarize the key quantitative data for AD258 based on preclinical studies.

Table 1: Receptor Binding Affinity of AD258 [1][2][3]

| Target | Radioligand | Ki (nM) |

| Sigma-1 Receptor (σ1R) | [3H]-(+)-pentazocine | 3.5 |

| Sigma-2 Receptor (σ2R) | [3H]DTG | 2.6 |

Table 2: In Vivo Efficacy of AD258 [1][2][3]

| Animal Model | Endpoint | Effective Dose Range (mg/kg) |

| Capsaicin-induced allodynia | Antiallodynic effect | 0.6 - 1.25 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of AD258 for sigma-1 and sigma-2 receptors.

-

Tissue Preparation: Rat liver homogenates were used as the source of sigma receptors.

-

Sigma-1 Receptor Assay:

-

Radioligand: [3H]-(+)-pentazocine.

-

Non-specific Binding Determination: Measured in the presence of 10 µM unlabeled (+)-pentazocine.

-

Procedure: Varying concentrations of AD258 were incubated with the radioligand and tissue homogenate. The amount of bound radioactivity was measured to determine the displacement of the radioligand by AD258.

-

-

Sigma-2 Receptor Assay:

-

Radioligand: [3H]DTG (1,3-di-o-tolylguanidine).

-

Masking of σ1R sites: Assays were conducted in the presence of an excess of (+)-pentazocine to prevent [3H]DTG from binding to σ1R.

-

Non-specific Binding Determination: Measured in the presence of 10 µM unlabeled DTG.

-

Procedure: Similar to the σ1R assay, with varying concentrations of AD258 to determine its displacement of [3H]DTG from σ2R.

-

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Model of Capsaicin-Induced Allodynia

-

Objective: To evaluate the antiallodynic effects of AD258 in a model of inflammatory pain.

-

Animal Model: Male Swiss albino mice.

-

Procedure:

-

Baseline Measurement: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold before any treatment.

-

Induction of Allodynia: Capsaicin was injected into the plantar surface of the mouse hind paw.

-

Drug Administration: AD258 was administered at various doses (0.6-1.25 mg/kg).

-

Post-treatment Measurement: Paw withdrawal thresholds were measured again at specific time points after drug administration to assess the reversal of capsaicin-induced allodynia.

-

-

Data Analysis: The percentage of antiallodynic effect was calculated based on the change in paw withdrawal threshold compared to baseline and vehicle-treated controls.

Experimental Workflow

Caption: High-level experimental workflow for the preclinical evaluation of AD258.

Conclusion

AD258 is a potent sigma receptor ligand with a clear mechanism of action involving the antagonism of the σ1 receptor. Its high affinity for both σ1 and σ2 receptors, coupled with its demonstrated efficacy in a preclinical pain model at low doses, suggests its potential as a novel analgesic. Further research is warranted to fully elucidate the role of σ2R in its pharmacological profile and to translate these promising preclinical findings into clinical applications.

References

The Inactive Analogue: A Technical Guide to Utilizing JG-258 as a Negative Control for Hsp70 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a ubiquitously expressed molecular chaperone that plays a critical role in cellular homeostasis by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and guiding protein degradation. In a multitude of cancers, Hsp70 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy, making it a compelling target for anticancer drug development. The small molecule JG-98 has emerged as a potent allosteric inhibitor of Hsp70, demonstrating anti-cancer activity by disrupting the interaction between Hsp70 and its co-chaperone, Bag3. To rigorously validate that the observed cellular and molecular effects of JG-98 are indeed due to the specific inhibition of Hsp70, it is imperative to employ a structurally similar but biologically inactive negative control. JG-258 serves this essential role. This technical guide provides an in-depth overview of this compound and its application as a negative control in Hsp70 inhibition studies.

Core Principles: The Importance of a Negative Control

In experimental biology and drug development, a negative control is a sample or condition that is not expected to produce a response. In the context of Hsp70 inhibition, this compound is used to demonstrate that the cellular effects observed with an active inhibitor like JG-98 are not due to off-target effects, general chemical toxicity, or the compound's scaffold. By treating a biological system with this compound under identical conditions as the active compound, researchers can confidently attribute any observed differences in outcome to the specific inhibition of Hsp70 by the active agent.

Data Presentation: Quantitative Comparison of this compound and Active Hsp70 Inhibitors

The defining characteristic of this compound is its lack of significant binding affinity for Hsp70. This contrasts sharply with active inhibitors like JG-98 and its analogs. The following tables summarize the available quantitative data to highlight this crucial difference.

| Compound | Target | Binding Affinity (Ki) | Reference |

| JG-294 (active analog of JG-98) | Hsp70 | 0.35 µM | [1] |

| This compound | Hsp70 | > 10 µM | [1] |

Table 1: Comparative Hsp70 Binding Affinity. This table clearly illustrates the significant difference in binding affinity between an active Hsp70 inhibitor and the negative control, this compound. A higher Ki value indicates weaker binding.

| Compound | Cell Line | EC50 (Anti-proliferative Activity) | Reference |

| JG-98 | MDA-MB-231 (Breast Cancer) | ~0.3 - 4 µM | [2] |

| JG-98 | MCF-7 (Breast Cancer) | 400 nM | [2] |

| This compound | Not reported to have significant anti-proliferative activity |

Table 2: Comparative Cellular Activity. This table highlights the potent anti-proliferative effects of the active inhibitor JG-98 in cancer cell lines, an activity that is not observed with this compound due to its inability to inhibit Hsp70.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the Hsp70-specific effects of an active inhibitor like JG-98.

Cell Viability Assay (e.g., XTT or MTT Assay)

Objective: To demonstrate that the cytotoxic or anti-proliferative effects of an Hsp70 inhibitor are target-specific.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, SKOV-3, or MDA-MB-231) in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.[3]

-

Compound Preparation: Prepare stock solutions of JG-98 and this compound in DMSO. Serially dilute the compounds in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.

-

Treatment: Treat the cells in triplicate with the serial dilutions of JG-98, this compound, and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For XTT Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.[3]

-

For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours. Subsequently, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability) and plot the percentage of cell viability against the compound concentration to determine the IC50 value for the active compound. This compound should not exhibit a significant decrease in cell viability at the tested concentrations.

Western Blot Analysis of Hsp70 Client Proteins and Signaling Pathways

Objective: To confirm that the degradation of Hsp70 client proteins or the modulation of specific signaling pathways is a direct result of Hsp70 inhibition.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of JG-98 (e.g., 10 µM) and the same concentration of this compound, alongside a vehicle control, for a specified time (e.g., 24 or 48 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hsp70 client proteins (e.g., Akt, Raf-1, FoxM1) or signaling proteins (e.g., cleaved caspase-3, cleaved PARP, p-ERK) overnight at 4°C.[2][4] Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to the loading control. The levels of Hsp70 client proteins and markers of apoptosis should be significantly altered in the JG-98 treated sample but not in the this compound or vehicle-treated samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as a negative control for Hsp70 inhibition.

Caption: Signaling pathway of Hsp70 inhibition by JG-98 versus the inactive control this compound.

Caption: Experimental workflow for validating Hsp70 inhibition using this compound as a negative control.

Conclusion

The use of this compound as a negative control is a critical component of any study investigating the effects of Hsp70 inhibition by JG-98 or its analogs. By demonstrating a lack of biological activity in parallel experiments, this compound provides the necessary evidence to conclude that the observed effects of the active compound are specifically mediated through the inhibition of Hsp70. This rigorous approach is essential for the accurate interpretation of experimental results and for the confident advancement of Hsp70 inhibitors in the drug development pipeline. This guide provides the foundational knowledge, quantitative data, and experimental frameworks for the effective utilization of this compound in Hsp70 research.

References

In-depth Technical Guide: Chemical Structure and Properties of JG-258

An extensive search for the chemical compound designated as JG-258 has yielded no specific information regarding its chemical structure, properties, or associated experimental data. This designation does not correspond to any publicly available information on chemical databases or in scientific literature.

It is possible that "this compound" is an internal research code, a novel compound not yet disclosed in public forums, or an incorrect identifier. Without a recognized chemical name (such as an IUPAC name), CAS registry number, or a reference to published research, it is not possible to provide a detailed technical guide as requested.

To facilitate the creation of the requested in-depth guide, please provide any of the following information:

-

Alternative names or synonyms for this compound

-

CAS (Chemical Abstracts Service) registry number

-

IUPAC (International Union of Pure and Applied Chemistry) name

-

A research article, patent, or any publication that describes this compound

-

The chemical structure in any format (e.g., SMILES, InChI, or an image)

Once this foundational information is available, a comprehensive technical guide can be developed, including the requested data tables, experimental protocols, and visualizations.

The Multifaceted Role of Hsp70 in Cancer Progression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of Heat Shock Protein 70 (Hsp70) in cancer progression. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms by which Hsp70 influences tumorigenesis, metastasis, and therapeutic resistance. It offers a comprehensive overview of key signaling pathways, detailed experimental protocols, and a quantitative analysis of Hsp70's impact on various cancer types.

Introduction: Hsp70 - A Double-Edged Sword in Cellular Homeostasis and Malignancy

Heat Shock Protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis (proteostasis).[1][2] Its primary functions include assisting in the correct folding of newly synthesized or stress-denatured proteins, preventing protein aggregation, and facilitating protein degradation.[3] Under physiological conditions, Hsp70 plays a vital cytoprotective role. However, in the context of cancer, its overexpression becomes a pivotal factor in tumor cell survival, proliferation, and evasion of anti-cancer therapies.[4][5] This guide delves into the intricate mechanisms that position Hsp70 as a key player in the progression of various malignancies.

Molecular Mechanisms of Hsp70 in Cancer Progression

Hsp70's pro-tumorigenic functions are multifaceted, extending beyond its canonical chaperone activity to the regulation of critical signaling pathways that govern cell survival, proliferation, and metastasis.[1][6]

Inhibition of Apoptosis

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Hsp70 is a potent anti-apoptotic protein that interferes with both the intrinsic and extrinsic apoptotic pathways.[7][8]

-

Intrinsic Pathway: Hsp70 can inhibit the mitochondrial pathway of apoptosis by preventing the release of cytochrome c and blocking the formation of the apoptosome, a key protein complex that initiates the caspase cascade.[9] It achieves this by directly interacting with Apaf-1, preventing the recruitment of procaspase-9.[9]

-

Extrinsic Pathway: In the death receptor-mediated pathway, Hsp70 can inhibit the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).

-

Lysosomal Membrane Permeabilization: Hsp70 can stabilize lysosomal membranes, preventing the release of cathepsins into the cytosol, which would otherwise trigger apoptosis.[3]

Promotion of Cell Proliferation and Survival

Hsp70 actively promotes cancer cell proliferation and survival by modulating key signaling cascades:

-

PI3K/Akt/mTOR Pathway: Hsp70 can activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] This activation can lead to the downstream activation of mTOR, further promoting protein synthesis and cell growth.[1]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and differentiation. Hsp70 has been shown to positively regulate this pathway.[6]

-

NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Hsp70 can promote the activation of the NF-κB pathway, leading to the transcription of anti-apoptotic and pro-proliferative genes.[6]

Facilitation of Metastasis and Angiogenesis

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Hsp70 contributes significantly to this process:

-

Epithelial-Mesenchymal Transition (EMT): Hsp70 can promote EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[2]

-

Cell Motility and Invasion: Hsp70 interacts with and stabilizes client proteins that are critical for cell motility and invasion, such as focal adhesion kinase (FAK).[3]

-

Angiogenesis: Hsp70 can be secreted from cancer cells and act as a signaling molecule in the tumor microenvironment, promoting the formation of new blood vessels (angiogenesis) to support tumor growth.[2][3]

Hsp70 in Key Signaling Pathways

The following diagrams illustrate the central role of Hsp70 in critical cancer-related signaling pathways.

Caption: Hsp70's influence on key cancer-related signaling pathways.

Quantitative Data on Hsp70 in Cancer

The following tables summarize quantitative data on Hsp70 expression and its functional impact across various cancer types.

Table 1: Hsp70 Expression in Different Cancer Types

| Cancer Type | Method | Finding | Reference |

| Breast Cancer | Immunohistochemistry | High Hsp70 expression is associated with lymph node metastasis and worse disease-free survival. | [10] |

| Lung Cancer (NSCLC) | ELISA | Circulating Hsp70 levels are significantly elevated in NSCLC patients compared to healthy controls, with levels increasing with tumor stage. | [11] |

| Colorectal Cancer | Immunohistochemistry | Cytoplasmic Hsp72 expression is significantly higher in colorectal carcinoma compared to normal mucosa and is associated with lymph node positivity. | [12] |

Table 2: Functional Consequences of Hsp70 Inhibition in Cancer Cells

| Cancer Cell Line | Assay | Effect of Hsp70 Inhibition/Knockdown | Quantitative Result | Reference |

| Melanoma (Yumm1.7) | In vivo tumor growth | Overexpression of Hsp70 increased tumor growth rate, volume, and weight. | Marked increase in tumor metrics compared to controls. | [10] |

| Hepatocellular Carcinoma (SMMC-7721, Hep3B) | Transwell migration assay | Hsp70 knockdown significantly inhibited cell migration and invasion. | Not specified quantitatively in the abstract. | [13] |

| Lung Cancer (A549) | Flow cytometry | Hsp70 silencing aggravated hypoxia/reoxygenation-induced apoptosis. | Not specified quantitatively in the abstract. | [14] |

Table 3: IC50 Values of Hsp70 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| VER-155008 | Lung Adenocarcinoma (HCC827) | >10 | [4] |

| VER-155008 | Lung Adenocarcinoma (H3122) | >10 | [4] |

| VER-155008 | Lung Adenocarcinoma (A549) | >10 | [4] |

| VER-155008 | Lung Adenocarcinoma (H1437) | >10 | [4] |

| JG-98 | Breast Cancer (MDA-MB-231) | 0.4 | [13] |

| JG-98 | Breast Cancer (MCF-7) | 0.4 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Hsp70 in cancer.

Co-Immunoprecipitation (Co-IP) for Hsp70-Client Protein Interaction

This protocol is designed to identify proteins that interact with Hsp70 within a cancer cell lysate.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Hsp70 antibody (validated for IP)

-

Isotype control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Culture cancer cells to 80-90% confluency. Lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.

-

Immunoprecipitation: Add the anti-Hsp70 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected client proteins, or by mass spectrometry for unbiased identification of interacting partners.

Caption: Workflow for Hsp70 Co-Immunoprecipitation.

Hsp70 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Hsp70, which is essential for its chaperone function. Inhibition of this activity is a key strategy for anti-cancer drug development.

Materials:

-

Recombinant human Hsp70 protein

-

Hsp40 (co-chaperone that stimulates Hsp70 ATPase activity)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Test compounds (potential Hsp70 inhibitors)

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, Hsp70, and Hsp40.

-

Compound Addition: Add serial dilutions of the test compounds or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to Hsp70.

-

Initiation: Initiate the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is proportional to the amount of ADP generated.

-

Data Analysis: Calculate the percentage of Hsp70 ATPase activity inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for Hsp70 ATPase Activity Assay.

Client Protein Refolding Assay (Luciferase-Based)

This assay assesses the ability of Hsp70 to refold a denatured client protein, providing a functional measure of its chaperone activity.

Materials:

-

Recombinant human Hsp70 protein

-

Recombinant Hsp40 and a Nucleotide Exchange Factor (e.g., GrpE)

-

Firefly luciferase

-

Denaturation buffer (e.g., Guanidine-HCl or urea)

-

Refolding buffer (containing ATP and an ATP regeneration system)

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Luciferase Denaturation: Denature firefly luciferase by incubating it in denaturation buffer.

-

Refolding Reaction: Dilute the denatured luciferase into the refolding buffer containing Hsp70, Hsp40, NEF, ATP, and the ATP regeneration system. Include a control reaction without the chaperone machinery.

-

Incubation: Incubate the reactions at a permissive temperature (e.g., 25-30°C) for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Activity Measurement: At each time point, take an aliquot of the reaction and measure the luciferase activity by adding the luciferase assay substrate and measuring the luminescence.

-

Data Analysis: Plot the percentage of refolded (active) luciferase over time for the reactions with and without the Hsp70 chaperone system.

Conclusion and Future Directions

Hsp70 is undeniably a central player in the progression of cancer. Its multifaceted roles in suppressing apoptosis, promoting cell proliferation and survival, and facilitating metastasis and angiogenesis make it a compelling target for therapeutic intervention.[4][5] The development of specific Hsp70 inhibitors is a promising avenue for novel anti-cancer strategies, either as monotherapies or in combination with existing treatments to overcome resistance.[15]

Future research should focus on further elucidating the context-dependent functions of different Hsp70 isoforms and their specific client protein interactions in various cancer types. A deeper understanding of the regulation of extracellular Hsp70 and its impact on the tumor microenvironment will also be crucial for the development of innovative immunotherapeutic approaches. The continued development and refinement of experimental protocols, such as those outlined in this guide, will be instrumental in advancing our knowledge and translating it into effective clinical applications for the benefit of cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. HSP70 Multi-Functionality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Hsp70: A possible therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP70 Multi-Functionality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hsp70: anti-apoptotic and tumorigenic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HSP70 regulates cell proliferation and apoptosis in actinomycin-D-treated lung cancer cells - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Circulating Hsp70: a tumor biomarker for lymph node metastases and early relapse in thoracic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heat shock proteins as biomarkers of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heat shock protein 70 downregulation inhibits proliferation, migration and tumorigenicity in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of heat shock protein 70 and 27 in non-small cell lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

Unveiling the Allosteric Landscape of Hsp70: A Technical Guide to Inhibition and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 70-kilodalton heat shock protein (Hsp70) is a ubiquitous and highly conserved molecular chaperone, playing a central role in cellular proteostasis. Its functions, which are critical for cell survival and response to stress, are intricately regulated by an allosteric mechanism dependent on ATP hydrolysis. In numerous diseases, including cancer and neurodegenerative disorders, the Hsp70 machinery is hijacked to support pathological processes, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the allosteric inhibition of Hsp70, offering a comprehensive resource for researchers and drug development professionals. We delve into the core mechanisms of Hsp70 function, detail the modes of action of key allosteric inhibitors, provide structured quantitative data for comparative analysis, and present detailed experimental protocols for inhibitor characterization. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this critical therapeutic target.

The Hsp70 Chaperone Cycle: A Symphony of Allostery

Hsp70's chaperone activity is fundamentally linked to its conformational cycle, which is driven by the binding and hydrolysis of ATP. This cycle dictates its affinity for a wide range of substrate proteins, preventing their aggregation and facilitating their proper folding, refolding, or degradation. The protein consists of two principal domains: a highly conserved N-terminal Nucleotide-Binding Domain (NBD) and a C-terminal Substrate-Binding Domain (SBD).[1] These two domains are allosterically coupled, meaning that conformational changes in one domain influence the activity of the other.

The Hsp70 cycle can be summarized in the following key steps:

-

ATP-Bound State (Low Substrate Affinity): When ATP is bound to the NBD, the SBD is in an "open" conformation, characterized by rapid binding and release of substrate proteins. This state has a low overall affinity for substrates.

-

Substrate and Co-chaperone Binding: Co-chaperones of the J-domain protein family (also known as Hsp40s) deliver substrate proteins to Hsp70 and stimulate its intrinsically weak ATPase activity.

-

ATP Hydrolysis and ADP-Bound State (High Substrate Affinity): The hydrolysis of ATP to ADP triggers a significant conformational change in Hsp70. The SBD transitions to a "closed" conformation, tightly locking in the substrate protein. This ADP-bound state has a high affinity for substrates.

-

Nucleotide Exchange and Substrate Release: Nucleotide Exchange Factors (NEFs) facilitate the release of ADP from the NBD, allowing ATP to rebind. This resets the cycle, causing the SBD to revert to its low-affinity, open conformation and release the substrate.

Allosteric inhibitors of Hsp70 function by targeting distinct sites on the protein, thereby disrupting this finely tuned cycle and impairing its chaperone activity.

Key Allosteric Inhibitors of Hsp70

Several classes of small molecules have been identified that allosterically inhibit Hsp70. These compounds bind to sites other than the active ATP-binding pocket or the substrate-binding cleft, yet they effectively modulate the chaperone's function.

-

MKT-077: This rhodacyanine dye analog binds to a pocket on the NBD that is distinct from the nucleotide-binding site.[2] It selectively binds to the ADP-bound state of Hsp70, stabilizing this conformation and trapping the chaperone in a high-affinity state for its substrates. This can lead to the degradation of Hsp70 client proteins.

-

VER-155008: This compound is an ATP-competitive inhibitor, but its binding to the NBD induces a conformation that is distinct from the natural ATP- or ADP-bound states. This disruption of the normal conformational cycle inhibits Hsp70's refolding activity.

-

YK5: This rationally designed inhibitor targets a novel allosteric pocket in the NBD.[3] By binding to this site, YK5 interferes with the formation of functional Hsp70-Hsp90 client protein complexes, leading to the degradation of oncoproteins.[3]

-

PET-16: This inhibitor targets the SBD of Hsp70, disrupting the allosteric communication between the SBD and the NBD.[4] This leads to impaired substrate binding and chaperone activity.

-

Novolactone (B1193263): This natural product covalently modifies a residue at the interface of the NBD and SBD, disrupting interdomain communication and blocking the release of substrate even in the presence of ATP.[5]

Quantitative Data for Hsp70 Allosteric Inhibitors

The following table summarizes key quantitative data for the allosteric inhibitors discussed, providing a basis for comparative analysis.

| Inhibitor | Target Domain | Binding Site | IC50 | Kd | Mechanism of Action |

| MKT-077 | NBD | Allosteric pocket near the nucleotide-binding site | ~5 µM (cell growth inhibition) | - | Stabilizes the ADP-bound state, trapping substrates. |

| VER-155008 | NBD | ATP-binding pocket | 0.5 µM (Hsp70 ATPase) | 0.3 µM | ATP-competitive; induces a non-native conformation. |

| YK5 | NBD | Novel allosteric pocket | ~7 µM (luciferase refolding in cells) | - | Interferes with Hsp70-Hsp90 complex formation.[3] |

| PET-16 | SBD | Allosteric pocket | ~0.5-1.5 µM (melanoma cell viability) | ~2.9-6.8 µM | Disrupts allosteric communication between SBD and NBD.[6] |

| Novolactone | NBD-SBD Interface | Covalent modification site | - | - | Covalently modifies Hsp70, blocking substrate release.[5] |

Experimental Protocols for Characterizing Hsp70 Inhibitors

This section provides detailed methodologies for key experiments used to characterize the activity of Hsp70 allosteric inhibitors.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a direct indicator of its chaperone activity. The effect of an inhibitor on this rate provides insights into its mechanism of action.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified. A common method is the malachite green assay, which forms a colored complex with free phosphate. Alternatively, ADP-Glo™ assays measure the amount of ADP produced.

Materials:

-

Purified human Hsp70 protein

-

Purified J-domain co-chaperone (e.g., DnaJA2)

-

ATP solution

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Test inhibitor compound

-

Malachite green reagent or ADP-Glo™ Kinase Assay kit (Promega)

-

96- or 384-well microplates

-

Plate reader

Procedure (Malachite Green Assay):

-

Prepare a reaction mixture containing Hsp70 (e.g., 1 µM) and the J-domain co-chaperone (e.g., 1 µM) in assay buffer.

-

Add the test inhibitor at various concentrations to the reaction mixture in the microplate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60-180 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

-

Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the vehicle control.

Fluorescence Polarization (FP) Assay for Substrate Binding

This assay measures the binding of a fluorescently labeled substrate peptide to Hsp70. It is useful for identifying inhibitors that interfere with substrate interaction.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Hsp70 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.

Materials:

-

Purified human Hsp70 protein

-

Fluorescently labeled substrate peptide (e.g., FITC-labeled peptide)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl)

-

Test inhibitor compound

-

Black, low-binding 96- or 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Add a fixed concentration of the fluorescently labeled peptide to the microplate wells.

-

Add the test inhibitor at various concentrations. Include a vehicle control.

-

Add purified Hsp70 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percentage of inhibition by comparing the polarization values of the inhibitor-treated wells to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to Hsp70.

Principle: Hsp70 is immobilized on a sensor chip. When the inhibitor (analyte) flows over the surface and binds to Hsp70, the change in mass at the sensor surface alters the refractive index, which is detected as a response signal.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human Hsp70 protein

-

Test inhibitor compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified Hsp70 protein in the immobilization buffer to covalently couple it to the sensor surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor in running buffer over the immobilized Hsp70 surface.

-

Monitor the association phase as the inhibitor binds to Hsp70.

-

Switch to running buffer without the inhibitor to monitor the dissociation phase.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualizing Hsp70 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Hsp70 and a typical workflow for the characterization of allosteric inhibitors.

References

- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Allosteric Inhibition Mechanisms of the Hsp70 Chaperone Proteins Using Molecular Dynamics Simulations and Analysis of the Residue Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novolactone natural product disrupts the allosteric regulation of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for the Inhibition of HSP70 and DnaK Chaperones by Small-Molecule Targeting of a C-Terminal Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Use of JG-258 as a Negative Control for Hsp70 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of JG-258, a compound utilized in biomedical research as an inactive negative control for studies involving Heat Shock Protein 70 (Hsp70) inhibitors. Due to its specific role as a control substance, this document focuses on its relationship with active Hsp70 inhibitors, its application in experimental design, and general handling guidelines for a research chemical of this nature.

Introduction to this compound

This compound is a benzothiazole (B30560) rhodacyanine compound that is structurally analogous to the allosteric Hsp70 inhibitor, JG-98.[1][2][3] Despite its structural similarity, a key modification—specifically the truncation of the benzothiazole group—renders it unable to bind to the allosteric site of Hsp70 family proteins.[2][4] This inactivity is its defining feature, making it an ideal negative control for experiments designed to investigate the effects of Hsp70 inhibition. Its use helps researchers confirm that the observed biological effects of active compounds, such as JG-98, are specifically due to their interaction with Hsp70 and not due to off-target effects related to the general chemical scaffold.[4][5]

Physicochemical and Logistical Data

Quantitative safety and toxicology data, such as LD50 or specific occupational exposure limits for this compound, are not publicly available. As a compound intended for research use only, it should be handled following standard laboratory safety protocols for chemical reagents. Users should consult the supplier-specific Safety Data Sheet (SDS) for detailed information.

The following table summarizes the available data for this compound.

| Parameter | Value / Information | Source |

| CAS Number | 2241517-83-7 | Arctom, MedchemExpress |

| Molecular Formula | C22H22ClN3OS2 | MedchemExpress |

| Molecular Weight | 444.02 g/mol | MedchemExpress |

| Function | Inactive negative control for Hsp70 inhibitors | Amsbio, MedchemExpress[6][7] |

| Mechanism | Does not bind to Hsp70 family proteins | ResearchGate, PMC[1][4] |

| Storage Conditions | Store at -20°C | Biorbyt[8] |

| Shipping Conditions | Shipped at room temperature | Arctom, MedchemExpress[9][10] |

| Purity | Typically >95% (verified by NMR and HPLC) | PMC[4] |

| Solubility | Soluble in DMSO | PMC[4] |

Experimental Applications and Protocols

Example Experimental Protocol: Cell Viability Assay

This protocol outlines a common use case for this compound in assessing the anti-proliferative effects of an Hsp70 inhibitor like JG-98 on a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of JG-98 (active inhibitor) and this compound (negative control) in DMSO. Create a series of dilutions for both compounds in the appropriate cell culture medium. A vehicle control (medium with DMSO) must also be prepared.

-

Treatment: Treat the cells with the prepared dilutions of JG-98, this compound, and the vehicle control. Incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as an MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) for JG-98. The results for this compound are expected to show no significant decrease in cell viability compared to the vehicle control, confirming that the cytotoxicity of JG-98 is due to Hsp70 inhibition.[2]

Mandatory Visualizations

Diagram 1: Hsp70 Chaperone Cycle and Point of Inhibition

This diagram illustrates the ATP-dependent chaperone cycle of Hsp70 and indicates where allosteric inhibitors like JG-98 act. This compound is designed not to interfere with this pathway.

Diagram 2: Experimental Workflow for Specificity Validation

This diagram shows a logical workflow for using this compound to validate the on-target activity of an Hsp70 inhibitor.

Safety and Handling

As a research chemical with limited safety data, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a tightly sealed container at -20°C as recommended.[8]

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward.

-

This document is intended for informational purposes for research professionals and does not constitute a formal safety certification. Always refer to the supplier's SDS and institutional safety guidelines before use.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric heat shock protein 70 inhibitors block hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. amsbio.com [amsbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorbyt.com [biorbyt.com]

- 9. arctomsci.com [arctomsci.com]

- 10. medchemexpress.com [medchemexpress.com]

The Inactive Control: A Technical Guide to JG-258 (CAS 2241517-83-7) in Hsp70 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and molecular biology, the validation of a compound's mechanism of action is paramount. This is particularly crucial when targeting ubiquitously expressed and functionally diverse proteins such as Heat shock protein 70 (Hsp70). This technical guide focuses on JG-258, a critical tool in the study of Hsp70 inhibition. Unlike its active analogue, JG-98, this compound is designed as an inactive negative control. Its purpose is to ensure that the observed biological effects of active Hsp70 inhibitors are specifically due to their interaction with Hsp70 and not a result of off-target effects of the chemical scaffold. This document provides a comprehensive overview of this compound, its relationship to active Hsp70 inhibitors, and its application in validating experimental findings.

The Role of a Negative Control in Hsp70 Research

A negative control is an essential component of robust experimental design, providing a baseline to which the effects of an experimental treatment can be compared.[1][2] In the context of Hsp70 inhibitor studies, this compound serves to:

-

Confirm Target Specificity: By demonstrating a lack of biological activity, this compound helps to confirm that the cellular effects of active analogues are a direct consequence of Hsp70 inhibition.

-

Rule Out Off-Target Effects: The chemical scaffold of a drug candidate can sometimes interact with other cellular components, leading to misleading results. As this compound shares a similar chemical structure with active inhibitors but is devoid of Hsp70 activity, it can be used to identify and discount such non-specific effects.

-

Validate Assay Integrity: The inclusion of a negative control like this compound helps to ensure that the experimental assay is functioning correctly and is not producing false-positive results.

Mechanism of Action (or Inaction) of this compound

This compound is a structurally related analogue of the allosteric Hsp70 inhibitor JG-98.[3] JG-98 and its more potent derivatives bind to a conserved allosteric site in the nucleotide-binding domain (NBD) of Hsp70.[4][5] This binding event disrupts the interaction between Hsp70 and its co-chaperone Bag3, leading to the destabilization of oncogenic client proteins and ultimately inducing apoptosis in cancer cells.[5][6]

In stark contrast, this compound is designed to be incapable of binding to Hsp70.[7] Direct binding assays have shown that this compound has an unmeasurable affinity for Hsc70 (a member of the Hsp70 family), with a dissociation constant (Kd) greater than 10 µM.[7] This lack of binding affinity is the molecular basis for its inactivity as an Hsp70 inhibitor. Consequently, this compound does not interfere with the Hsp70-Bag3 interaction and does not elicit the downstream cellular effects observed with active inhibitors.

Quantitative Data: A Comparative Analysis

The utility of this compound as a negative control is best illustrated through comparative quantitative data alongside active Hsp70 inhibitors. The following tables summarize key findings from various studies.

| Compound | Target | Binding Affinity (Kd) | Reference |

| This compound | Hsc70 | > 10 µM | [7] |

| JG-98 | Hsc70 | ~4.5 µM | [7] |

| JG-237 | Hsc70 | 1.5 ± 0.3 µM | [7] |

Table 1: Comparative Binding Affinities for Hsp70. This table highlights the significant difference in binding affinity between this compound and active Hsp70 inhibitors.

| Compound | Cell Line | Anti-proliferative Activity (EC50/IC50) | Reference |

| This compound | - | > 5 µM (inactive) | [4] |

| JG-98 | MCF-7 | ~0.7 µM | [4] |

| JG-98 | MDA-MB-231 | ~0.4 µM | [4] |

| JG-98 | HeLa | 1.79 µM | [8] |

| JG-98 | SKOV-3 | 2.96 µM | [8] |

| JG2-38 (17h) | MCF7 | 0.1 µM | [9][10][11] |

| JG2-38 (17h) | 22Rv1 | 0.15 µM | [9][10][11] |

| JG2-38 (17h) | PC3 | 0.07 µM | [9][10][11] |

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines. This table demonstrates the lack of cytotoxic effect of this compound in contrast to the potent activity of various active Hsp70 inhibitors.

| Treatment | Effect on MyBP-C Protein Levels | Reference |

| This compound | No significant change | [3] |

| JG-98 | Reduction in MyBP-C/α-actinin ratio | [3] |

Table 3: Effect on Myosin-Binding Protein C (MyBP-C) Levels. This table illustrates the specific effect of an active Hsp70 inhibitor on a client protein, an effect that is absent with this compound treatment.

Experimental Protocols

The following are generalized methodologies for key experiments where this compound is used as a negative control. Researchers should adapt these protocols to their specific experimental conditions.

Cell Viability/Proliferation Assay

-

Objective: To assess the cytotoxic effects of Hsp70 inhibitors on cancer cell lines.

-

Cell Lines: MCF-7 (breast cancer), 22Rv1 (prostate cancer), HeLa (cervical cancer), SKOV-3 (ovarian cancer).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the active Hsp70 inhibitor (e.g., JG-98) and a corresponding high concentration of this compound (e.g., 10 µM or higher) as a negative control. A vehicle control (e.g., DMSO) should also be included.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a suitable method, such as the XTT assay or CellTiter-Glo®.

-

Calculate the EC50/IC50 value for the active compound and confirm the lack of activity for this compound.

-

Western Blot Analysis of Client Protein Levels

-

Objective: To determine the effect of Hsp70 inhibition on the stability of client proteins.

-

Cell Line: 22Rv1 or other relevant cancer cell lines.

-

Methodology:

-

Treat cells with an effective concentration of the active Hsp70 inhibitor and this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against Hsp70 client proteins (e.g., Akt, c-Raf, CDK4) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify band intensities to compare the levels of client proteins between treatments.

-

Co-immunoprecipitation (Co-IP)

-

Objective: To assess the disruption of the Hsp70-Bag3 interaction.

-

Cell Line: MCF7 or other cell lines expressing both Hsp70 and Bag3.

-

Methodology:

-

Treat cells with the active inhibitor and this compound.

-

Lyse the cells in a non-denaturing buffer.

-

Incubate the cell lysates with an antibody against either Hsp70 or Bag3.

-

Precipitate the antibody-protein complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blotting, probing for the presence of the interacting partner.

-

Signaling Pathways and Visualization

Hsp70 is a key regulator of several pro-survival signaling pathways in cancer cells. Active Hsp70 inhibitors are expected to modulate these pathways, while this compound should have no effect.

Hsp70 and the RTK-RAS-RAF-MEK-ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Hsp70 can influence this pathway at multiple points, including the stabilization of key components like RAF kinases.

Caption: Hsp70's role in the RTK-RAS-RAF-MEK-ERK pathway and its inhibition.

Hsp70 and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network for cell growth, survival, and metabolism.[14][15][16][17] Hsp70 can modulate this pathway by interacting with and stabilizing key components like AKT.

Caption: Hsp70's influence on the PI3K/AKT/mTOR survival pathway.

Experimental Workflow for Validating Hsp70 Inhibitors

The following diagram illustrates a typical experimental workflow for validating a novel Hsp70 inhibitor using this compound as a negative control.

Caption: Workflow for validating Hsp70 inhibitors using this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of Hsp70-targeted drug discovery. Its confirmed lack of binding to Hsp70 and consequent biological inactivity make it the gold standard negative control for studies involving active Hsp70 inhibitors like the JG-98 series. By judiciously employing this compound in experimental designs, scientists can confidently attribute the observed effects of their lead compounds to the specific inhibition of Hsp70, thereby ensuring the integrity and validity of their findings. This technical guide provides the foundational knowledge for the appropriate use and interpretation of data generated with this compound, ultimately contributing to the rigorous and successful development of novel Hsp70-targeted therapeutics.

References

- 1. Cancer cell responses to Hsp70 inhibitor JG-98: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Unbiased Screen Identified the Hsp70-BAG3 Complex as a Regulator of Myosin-Binding Protein C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cancer cell responses to Hsp70 inhibitor JG-98: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Local Allosteric Network in Heat Shock Protein 70 (Hsp70) Links Inhibitor Binding to Enzyme Activity and Distal Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicinescience.org [medicinescience.org]

- 9. escholarship.org [escholarship.org]

- 10. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, JG-98 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, JG-98 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of PI3K/Akt/mTOR signaling pathway on JNK3 in Parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of PI3K/AKT/mTOR Pathway in Gastrointestinal Stromal Tumors: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/Akt/mTOR pathway inhibitors enhance radiosensitivity in radioresistant prostate cancer cells through inducing apoptosis, reducing autophagy, suppressing NHEJ and HR repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of benzothiazole rhodacyanines

An In-depth Technical Guide to Benzothiazole (B30560) Rhodacyanines

Introduction

Benzothiazole rhodacyanines are a significant class of heterocyclic compounds featuring a benzothiazole nucleus linked to a rhodanine-derived moiety, forming a cyanine (B1664457) dye.[1][2] This structural arrangement results in a unique conjugated system responsible for their distinct photophysical properties and diverse biological activities.[3] These compounds are of considerable interest to researchers in medicinal chemistry, materials science, and diagnostics due to their applications as anticancer agents, fluorescent probes, and antimalarial drugs.[4][5][6]

The core structure of benzothiazole itself is a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring.[7] This scaffold is prevalent in numerous natural and synthetic molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[8][9] When incorporated into the rhodacyanine framework, the resulting molecules often exhibit enhanced biological efficacy and unique optical characteristics, making them a focal point of extensive research.[3] This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of benzothiazole rhodacyanines, tailored for professionals in drug development and scientific research.

Synthesis of Benzothiazole Rhodacyanines

The synthesis of benzothiazole rhodacyanines typically involves multi-step procedures, starting with the formation of the benzothiazole core, followed by its coupling with a modified rhodanine (B49660) component. A general synthetic strategy involves the condensation of N-alkyl-2-methylbenzothiazolium salts with other heterocyclic substrates in a basic medium.[1] An alternative high-yield method involves melting 2-iminobenzothiazoline with a quaternary heterocyclic salt containing a reactive methyl group at high temperatures (150–200°C) or by heating the reactants in a polar solvent for less thermostable compounds.[1]

A more specific protocol for synthesizing benzothiazole rhodacyanines as allosteric inhibitors of Heat Shock Protein 70 (Hsp70) has been described.[4] This multi-step process can be summarized as follows:

Experimental Protocol: Synthesis of Hsp70 Inhibitors

-

Formation of the Benzothiazole Core: The synthesis begins with the construction of the substituted benzothiazole ring system.

-

Quaternization: The benzothiazole intermediates are then treated with methyl p-toluenesulfonate to quaternize the nitrogen atom, which activates the adjacent methyl group for subsequent condensation.

-

Coupling with N-substituted Rhodanines: The quaternized benzothiazoles are coupled with N-substituted rhodanine derivatives.

-

Second Quaternization and Coupling: The resulting products undergo another methylation with methyl p-toluenesulfonate, followed by a final coupling reaction with substituted thiazolium compounds under mild basic conditions.

-

Purification and Ion Exchange: The final products are dissolved in a methanol/DCM mixture and purified by passing through a chloride exchange column to yield the chloride salts of the benzothiazole rhodacyanines. The overall yields for this process range from 20–60%, with a purity of over 95% as determined by HPLC.[4]

This modular synthetic approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships.[10]

Caption: General workflow for the synthesis of benzothiazole rhodacyanines.

Key Applications and Biological Activity

Benzothiazole rhodacyanines have emerged as versatile molecules with significant potential in various therapeutic and diagnostic areas. Their biological activity is often linked to their unique chemical structure, which allows for specific interactions with biological targets.

Anticancer Activity: Hsp70 Inhibition

A prominent application of benzothiazole rhodacyanines is in oncology, specifically as inhibitors of Heat Shock Protein 70 (Hsp70).[4][11] Cancer cells are highly dependent on chaperones like Hsp70 for their survival and proliferation, a phenomenon known as non-oncogene addiction.[4] Benzothiazole rhodacyanines have been shown to bind to an allosteric site on Hsp70, which disrupts its interaction with nucleotide-exchange factors (NEFs), leading to cancer cell death.[4][11]

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds. For instance, the initial proof-of-concept molecule, JG-98, had modest potency. Through the design of approximately 300 analogs, researchers were able to improve the anti-proliferative activity by more than tenfold.[4] The potency of these compounds is typically evaluated using MTT viability assays against various cancer cell lines.[4]

| Compound | Modification | EC50 (MCF-7) | EC50 (MDA-MB-231) |

| JG-98 | Parent Compound | ~0.7 µM | ~0.4 µM |

| 16 | Allyl group at R2 | ~4-fold improvement vs. JG-98 | Not specified |

| 17 | Cyclopropyl group at R2 | 0.33 ± 0.03 µM | 0.56 ± 0.08 µM |

| JG-231 | Optimized Analog | ~0.05 µM | ~0.03 µM |

| 32 | Truncated Benzothiazole | > 5 µM | > 5 µM |

| Data sourced from a study on Hsp70 inhibitors.[4] |

The optimized compound, JG-231, demonstrated a significant reduction in tumor burden in a xenograft model at a dose of 4 mg/kg.[4][11] This highlights the potential of benzothiazole rhodacyanines as a promising class of anti-cancer therapeutics.[11]

Caption: Mechanism of Hsp70 inhibition by benzothiazole rhodacyanines.

Fluorescent Chemosensors for Metal Ions

The inherent fluorescence of the benzothiazole core makes its derivatives excellent candidates for the development of chemosensors.[5][12] These sensors can detect biologically and environmentally important metal ions through mechanisms like photoinduced electron transfer (PET), which can lead to a "turn-on" fluorescence response upon binding to the target ion.[12]

Benzothiazole-based sensors have been designed for the selective and sensitive detection of various metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺.[5][13] For example, a novel sensor demonstrated a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a visible color change from colorless to yellow.[5] Another "turn-on" fluorescent sensor for Zn²⁺ showed a significant increase in emission intensity at 542 nm, with the fluorescence color changing from blue to bright green upon Zn²⁺ addition.[12] The detection limits for some of these sensors are in the micromolar range, highlighting their high sensitivity.[14]

| Sensor Type | Target Ion(s) | Detection Mechanism | Observable Change |

| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric | Colorless to Yellow |

| Benzothiazole-imidazopyridine | Zn²⁺ | "Turn-on" Fluorescence (PET) | Blue to Green Fluorescence |

| Benzothiazole-based | Fe³⁺ | "Turn-off" Fluorescence | Fluorescence Quenching |

| Data compiled from studies on benzothiazole-based chemosensors.[5][12][14] |

The ability of these sensors to function in aqueous solutions and even within living cells for bioimaging makes them powerful tools for studying the roles of metal ions in biological systems.[5][14]

Caption: "Turn-on" fluorescence sensing mechanism for metal ions.

Antimalarial Activity

Rhodacyanine dyes, including those with benzothiazole moieties, have been investigated for their antimalarial properties.[6][15] Several classes of rhodacyanine dyes were synthesized and evaluated for their in vitro activity against Plasmodium falciparum (chloroquine-resistant strain) and in vivo activity against P. berghei in mice.[6]

Notably, novel-rhodacyanines incorporating a benzothiazole group showed highly promising antimalarial activity in vivo and were found to be orally bioavailable.[6] These findings suggest that the rhodacyanine skeleton is crucial for potent antimalarial action and that the benzothiazole component contributes significantly to this activity.[15]

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole rhodacyanines is highly dependent on their molecular structure. SAR studies are crucial for optimizing their therapeutic potential. For instance, in the context of GPR35 antagonists, it was found that all three segments of the benzothiazole scaffold play an important role in its activity.[10] Similarly, for Hsp90 inhibitors, the distance between the aromatic benzothiazole ring and a cationic center is critical for potency.[16] Modifications to the rhodanine moiety or the heteroaromatic rings at the termini of the conjugated system can lead to a loss of activity or selectivity, indicating that the double-conjugate system is essential for the antitumor effects of these dyes.[3]

Conclusion

Benzothiazole rhodacyanines represent a versatile and highly adaptable class of compounds with significant potential in drug discovery and diagnostics. Their modular synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological and photophysical properties. As anticancer agents, they offer a promising strategy for targeting chaperone proteins like Hsp70. In the realm of diagnostics, their fluorescent properties are being harnessed to create sensitive and selective chemosensors for important biological analytes. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and more effective therapeutic and diagnostic agents.

References

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of novel rhodacyanine dyes that exhibit antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of three classes of rhodacyanine dyes and evaluation of their in vitro and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. benthamscience.com [benthamscience.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. Structure-activity relationships of benzothiazole GPR35 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of Benzothiazole Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for JG-98 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JG-98 is a potent, cell-permeable, allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It functions by binding to a conserved pocket in the nucleotide-binding domain of Hsp70, which disrupts its interaction with the co-chaperone Bcl2-associated athanogene 3 (Bag3).[1][2][3] The Hsp70-Bag3 complex plays a critical role in promoting cancer cell survival, proliferation, and resistance to therapy by maintaining the stability of various oncogenic client proteins.[3][4] By inhibiting this protein-protein interaction, JG-98 leads to the destabilization and subsequent degradation of these client proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells. These application notes provide detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of JG-98.

Data Presentation

Quantitative Data Summary of JG-98 Activity

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values for JG-98 in various cancer cell lines. This data serves as a reference for designing dose-response studies.

Table 1: IC₅₀ and EC₅₀ Values of JG-98 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC₅₀/EC₅₀ (µM) | Reference(s) |

| HeLa | Cervical Cancer | 24 hours | 1.79 (IC₅₀) | [5] |

| SKOV-3 | Ovarian Cancer | 24 hours | 2.96 (IC₅₀) | [5] |

| MDA-MB-231 | Breast Cancer | 72 hours | 0.4 (EC₅₀) | [1] |

| MCF-7 | Breast Cancer | 72 hours | 0.7 (EC₅₀) | [1] |

| Various | Multiple Cancers | 72 hours | 0.3 - 4 (EC₅₀) | [2][3] |

Table 2: Inhibition of Hsp70-Bag Co-chaperone Interactions by JG-98

| Interaction | IC₅₀ (µM) | Reference(s) |

| Hsp70-Bag3 | 1.6 | [1] |

| Hsp70-Bag1 | 0.6 | [1] |

| Hsp70-Bag2 | 1.2 | [1] |

Experimental Protocols

Cell Viability Assay (XTT Method)

This protocol describes the use of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to determine the cytotoxic effects of JG-98 on cancer cells.

Materials:

-

JG-98 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of JG-98 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20, 40 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest JG-98 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the diluted JG-98 solutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

XTT Assay:

-

Following incubation, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the background absorbance from a well containing medium and XTT but no cells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the JG-98 concentration to determine the IC₅₀ value.

-

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol details the procedure for detecting changes in the expression of key proteins involved in apoptosis (cleaved Caspase-3, cleaved PARP) and cell cycle regulation (FoxM1, p21, p27) following JG-98 treatment.

Materials:

-

JG-98 treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-FoxM1, anti-p21, anti-p27, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Protein Extraction:

-

Treat cells with the desired concentrations of JG-98 for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Co-Immunoprecipitation (Co-IP) for Hsp70-Bag3 Interaction

This protocol is designed to demonstrate the disruption of the Hsp70-Bag3 interaction by JG-98 in cells.

Materials:

-

HeLa or other suitable cells

-

JG-98

-

Non-denaturing lysis buffer

-

Anti-Hsp70 antibody

-

Control IgG

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer (e.g., SDS loading dye)

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with JG-98 (e.g., 50 µM) or a vehicle control for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-